[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine
Description
Properties
IUPAC Name |
N-[(1-methylindol-2-yl)methyl]-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-19-15(9-14-6-2-3-7-16(14)19)12-18-11-13-5-4-8-17-10-13/h2-10,18H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHUPXCAYYEEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CNCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and 3-pyridinemethanol.
Reaction Conditions: The reaction involves the formation of a Schiff base intermediate, followed by reduction to yield the final product. Common reagents used in this process include sodium borohydride (NaBH4) for the reduction step.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using catalytic hydrogenation instead of chemical reduction.
Chemical Reactions Analysis
[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine exhibit significant anticancer properties. Studies have shown that indole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. For instance, a study demonstrated that a related indole compound effectively reduced the viability of various cancer cell lines through apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Indole derivatives are known to modulate neurotransmitter systems and exhibit antioxidant properties, which may help in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. A case study highlighted that a similar indole compound improved cognitive function in animal models by reducing oxidative stress and inflammation in neural tissues .
Biological Research
Proteomics Research
this compound is utilized as a specialty product in proteomics research. Its ability to interact with specific proteins makes it valuable for studying protein functions and interactions within cellular environments. For example, it has been employed to identify protein targets in various signaling pathways, aiding in the understanding of disease mechanisms .
Enzyme Inhibition Studies
This compound has been used in enzyme inhibition assays where it serves as a potential inhibitor for various enzymes linked to metabolic diseases. The structure of the compound allows it to fit into enzyme active sites, blocking substrate access and thereby inhibiting enzymatic activity. Such studies are crucial for drug discovery processes aimed at developing new therapeutic agents .
Material Science
Synthesis of Functional Materials
The unique properties of this compound allow it to be used in the synthesis of functional materials, such as organic semiconductors and sensors. Its ability to form stable complexes with metal ions has been explored for developing new materials with enhanced electronic properties .
Mechanism of Action
The mechanism of action of [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Pattern on the Indole Ring
a. Position of Indole Substitution
- Target Compound : 1-Methylindole at position 2 .
- [2-(1H-Indol-3-yl)ethyl][(1-methylpyrrol-2-yl)methyl]amine (CAS: 289487-79-2): Indole substituted at position 3 with an ethyl linker. Pyrrole replaces pyridine, reducing aromatic nitrogen’s electronegativity .
b. Functional Group Modifications
- 5-Methoxy-1H-indol-3-yl)methylamine (CAS: 1114597-59-9):
Heterocyclic Variations
a. Pyridine vs. Pyrrole
- Target Compound : Pyridin-3-ylmethyl group (meta-N) .
- [2-(1H-Indol-3-yl)ethyl][(1-methylpyrrol-2-yl)methyl]amine (CAS: 289487-79-2):
b. Pyridine Regioisomerism
- [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-4-ylmethyl)amine (CAS: 883536-28-5): Pyridin-4-ylmethyl (para-N) instead of pyridin-3-ylmethyl.
Linker Modifications
- Target Compound : Methylene (-CH₂-) linker between indole and amine .
- 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride (CAS: 1049786-03-9):
Salt Forms and Solubility
- Target Compound : Free base form .
- 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride (CAS: 1049786-03-9):
Implications for Research and Development
- Structure-Activity Relationships (SAR) :
- Solubility and Bioavailability :
- Synthetic Accessibility :
- Methoxy and methyl groups on indole (e.g., Analog 2 ) introduce additional synthetic steps, impacting scalability.
Biological Activity
[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine, with the molecular formula CHN and a molecular weight of 251.33 g/mol, has garnered attention in recent research for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available data on the compound's biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 1-methylindole and 3-pyridinemethanol. The process includes the formation of a Schiff base intermediate, followed by reduction using sodium borohydride (NaBH) or other reducing agents .
Chemical Structure:
- Molecular Formula: CHN
- CAS Number: 883536-21-8
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of tubulin polymerization.
Case Study:
A study evaluated several indole-based compounds, including those similar to this compound, against HeLa and MCF-7 cancer cell lines. Among these, a related compound demonstrated an IC value of 0.34 μM against MCF-7 cells, indicating potent anticancer activity .
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| Compound 7d | HeLa | 0.52 | Induces apoptosis |
| Compound 7d | MCF-7 | 0.34 | Cell cycle arrest |
| Compound 7d | HT-29 | 0.86 | Tubulin inhibition |
Antimicrobial Activity
In addition to anticancer properties, this compound has been studied for its antimicrobial effects. Indole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A recent investigation into indole derivatives revealed that certain compounds exhibited low minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA). For example, one derivative had an MIC of 0.98 μg/mL against MRSA .
| Microorganism | MIC (μg/mL) |
|---|---|
| MRSA | 0.98 |
| Staphylococcus epidermidis | 7.80 |
| Candida albicans | Varies |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular pathways.
- Receptor Modulation: It can interact with various receptors influencing signal transduction pathways.
- Cell Cycle Regulation: Indole derivatives often induce cell cycle arrest at specific phases, enhancing their anticancer potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
